molecular formula C7H10N6O3S B2579787 4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 890095-76-8

4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2579787
CAS No.: 890095-76-8
M. Wt: 258.26
InChI Key: XRJODFCVIYRJFT-UHFFFAOYSA-N
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Description

4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine (CAS: 864513-32-6) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core linked to a substituted 1,2,4-triazole moiety. This compound has been cataloged as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

4-(5-ethylsulfonyl-4-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O3S/c1-3-17(14,15)7-10-9-6(13(7)2)4-5(8)12-16-11-4/h3H2,1-2H3,(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJODFCVIYRJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(N1C)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, including the formation of the triazole and oxadiazole rings, followed by the introduction of the ethylsulfonyl group. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of amidoximes with carboxylic acids or their derivatives.

    Introduction of the Ethylsulfonyl Group: This can be done through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (–SO₂C₂H₅) group is electron-withdrawing and can act as a leaving group in nucleophilic substitution reactions. For example:

Reaction Conditions Product Reference
HydrolysisAqueous NaOH, reflux4-(5-Sulfo-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Amine displacementPrimary amine, EtOH, Δ4-(5-(Alkylamino)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

Mechanistic Insight : The sulfonyl group’s electron-deficient sulfur center facilitates nucleophilic attack, as observed in analogous triazole sulfonates .

Functionalization of the Oxadiazol-3-amine Moiety

The 1,2,5-oxadiazol-3-amine group (–C₃HN₂O–NH₂) is reactive toward electrophiles, enabling condensation or cyclization:

Reaction Reagents/Conditions Product Reference
Schiff base formationAromatic aldehyde, EtOH, acid4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-imine
Mannich reactionFormaldehyde, morpholine, DMF4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-3-morpholinomethyloxadiazole

Key Observations :

  • The amino group’s nucleophilicity allows for imine formation, as demonstrated in triazole-thione systems .

  • Mannich reactions are feasible under mild conditions, similar to those reported for triazole derivatives .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring may participate in [3+2] cycloadditions with nitrile oxides or azides:

Reaction Partners Product Reference
Nitrile oxide cycloadditionBenzoyl nitrile oxide, Δ4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
Staudinger reactionTriphenylphosphine, azidePhosphazene intermediate

Structural Implications :

  • The oxadiazole’s electron-deficient nature enhances reactivity toward dipolarophiles .

Reductive Transformations

The sulfonyl group and oxadiazole ring can undergo reduction under controlled conditions:

Reaction Reducing Agent Product Reference
Sulfonyl → sulfideLiAlH₄, THF4-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Oxadiazole ring openingH₂, Pd/C3-Amino-1,2,4-triazole derivative

Caution : Over-reduction may lead to decomposition of the triazole core .

Cross-Coupling Reactions

The triazole and oxadiazole rings may serve as directing groups in metal-catalyzed coupling:

Reaction Catalyst Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acidBiaryl-functionalized derivative
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosN-Arylated oxadiazol-3-amine

Limitations : Steric hindrance from the ethylsulfonyl group may reduce reaction efficiency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole groups often exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of related triazole derivatives, compounds with similar structural features demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Antifungal Activity

The compound's structural similarity to known antifungal agents suggests potential efficacy against fungal pathogens. Triazoles are widely recognized for their ability to inhibit the enzyme lanosterol demethylase, critical in ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, making it a target for antifungal therapies .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives. For instance, compounds similar to 4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine have shown promising results in inhibiting the growth of various cancer cell lines such as SNB-19 and OVCAR-8 . The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired structure. For instance, synthetic pathways may include sulfonation reactions followed by cyclization processes to form the triazole and oxadiazole rings .

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Bacillus subtilis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics .
  • Anticancer Research : In another research effort focused on anticancer activity, derivatives of triazoles were tested against multiple cancer cell lines. The findings revealed significant growth inhibition percentages, suggesting that modifications in the compound's structure could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Notable Features
4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine 1,2,5-oxadiazole + 1,2,4-triazole Ethylsulfonyl, methyl High polarity; discontinued product
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-oxadiazole + pyrrole 2,5-dimethylpyrrole Reduced steric hindrance; lower stability
4-[5-(4-Pyridinyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine Bis-1,2,5-oxadiazole Pyridine Hepatotoxicity risk
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 1,2,4-triazole + morpholine Decylthio, methyl Antifungal activity; acute toxicity
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives 1,2,4-triazole Alkylsulfanyl, pyridine Tunable lipophilicity; antimicrobial

Key Observations :

  • Sulfonyl vs. Sulfanyl Groups : The ethylsulfonyl group in the target compound increases polarity and metabolic stability compared to sulfanyl derivatives (e.g., decylthio in ), which may enhance excretion rates but reduce membrane permeability.
  • Heterocyclic Core : Replacing the triazole with pyrrole () or additional oxadiazole rings () alters electronic density and reactivity. The bis-oxadiazole compound () exhibits higher nitrogen content, favoring energetic applications.

Insights :

  • The target compound’s lack of reported activity contrasts with analogues like ZVT (antimicrobial) and morpholine derivatives (antifungal).
  • Hepatotoxicity in bis-oxadiazole derivatives () underscores the need for substituent optimization to mitigate organ-specific risks.

Physicochemical Properties

  • Solubility : The ethylsulfonyl group enhances water solubility compared to alkylthio derivatives ().

Biological Activity

The compound 4-(5-(Ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine is a novel derivative of the triazole and oxadiazole classes, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of the compound is characterized by the presence of both triazole and oxadiazole rings, which are known for their pharmacological properties. The molecular formula is C7H10N6O3SC_7H_{10}N_6O_3S with a molecular weight of 218.25 g/mol.

PropertyValue
Molecular FormulaC7H10N6O3S
Molecular Weight218.25 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. A study highlighted that compounds similar to This compound demonstrate broad-spectrum antifungal effects against various strains including Aspergillus and Candida species .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . The presence of the oxadiazole moiety may enhance these effects by improving the compound's ability to penetrate cellular membranes.

The proposed mechanism involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The interaction with fungal enzymes disrupts cell wall synthesis and function, leading to cell death. Additionally, anticancer activity may be attributed to the modulation of apoptotic pathways through caspase activation .

Case Studies

  • Antifungal Efficacy Study : A series of experiments evaluated the antifungal activity of synthesized triazole derivatives against Candida albicans and Aspergillus flavus. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL for compounds structurally similar to This compound .
  • Anticancer Screening : A recent study assessed the cytotoxic effects of various triazole derivatives on breast cancer cell lines. Compounds with structural similarities to our target compound showed promising results with IC50 values ranging from 27.3 to 43.4 µM against T47D cells .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-(5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine?

Answer:
The synthesis of this compound involves multistep organic reactions, typically starting with the preparation of substituted triazole and oxadiazole precursors. Key steps include:

  • Cyclocondensation : For triazole formation, cyclization of thiosemicarbazides or hydrazides with reagents like NaOH or H₂SO₄ is common .
  • Sulfonylation : Introduction of the ethylsulfonyl group via sulfonation using ethylsulfonyl chloride under controlled pH conditions (e.g., alkaline medium) .
  • Oxadiazole Formation : 1,2,5-Oxadiazol-3-amine can be synthesized via cyclization of nitrile oxides or nitrile imines, followed by coupling with the triazole intermediate .
    Critical Note : Monitor reaction intermediates using TLC or HPLC to avoid side products like over-sulfonated derivatives.

Advanced: How to resolve contradictions in crystallographic data for this compound’s molecular structure?

Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from:

  • Disordered Solvent Molecules : Use SQUEEZE in PLATON to model solvent contributions .
  • Twinned Crystals : Apply twin refinement protocols in SHELXL .
  • Thermal Motion : Refine anisotropic displacement parameters with high-resolution data (e.g., synchrotron sources). Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfonyl vs. methyl-triazole groups). Look for characteristic shifts: sulfonyl groups deshield adjacent protons (~δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂C₂H₅).
  • IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxadiazole (C=N stretch at ~1600 cm⁻¹) functionalities .

Advanced: How to design experiments to analyze conflicting bioactivity data across studies?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria).
  • Impurity Effects : Characterize purity via HPLC (>98%) and test isolated impurities (e.g., unreacted triazole intermediates) for off-target effects .
  • Solubility Limitations : Use DMSO stocks with <1% v/v to avoid solvent interference. Validate activity in physiological buffers .

Basic: What computational tools are suitable for predicting this compound’s reactivity?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., bacterial dihydrofolate reductase) .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility, permeability, and toxicity risks .

Advanced: How to optimize synthetic yield while minimizing hazardous byproducts?

Answer:

  • Green Chemistry : Replace volatile solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids .
  • Catalysis : Use Pd/C or CuI nanoparticles to accelerate coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
  • Byproduct Recycling : Implement flow chemistry for continuous separation of sulfonic acid byproducts .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for sulfonyl group handling .
  • Waste Disposal : Collect sulfonated byproducts separately and neutralize with Ca(OH)₂ before disposal .
  • Acute Toxicity Testing : Follow OECD 423 guidelines for preliminary in vivo assessments .

Advanced: How to address low reproducibility in biological assays involving this compound?

Answer:

  • Batch Consistency : Ensure synthetic reproducibility via QC metrics (e.g., ±2% NMR purity, identical melting points).
  • Cell Line Authentication : Use STR profiling for mammalian cells or 16S rRNA sequencing for microbial cultures .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to calculate accurate IC₅₀/EC₅₀ values .

Basic: What crystallographic challenges arise with this compound, and how to mitigate them?

Answer:

  • Crystal Growth : Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C. Add seed crystals if nucleation is slow .
  • Disorder in Sulfonyl Groups : Apply restraints (ISOR, DELU) during SHELXL refinement .
  • Data Collection : Use low-temperature (100 K) settings to reduce thermal motion artifacts .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Core Modifications : Synthesize analogs with varied sulfonyl groups (e.g., propylsulfonyl, aryl-sulfonyl) .
  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole or thiadiazole to assess ring flexibility .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-based descriptors from active/inactive derivatives .

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